![molecular formula C10H14N4S B185275 5,7-Dimethyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 51646-18-5](/img/structure/B185275.png)

5,7-Dimethyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine

Übersicht

Beschreibung

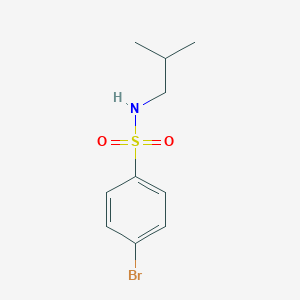

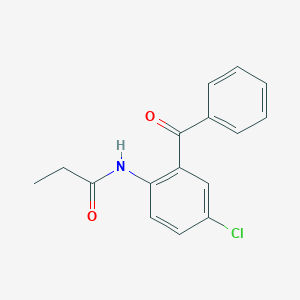

5,7-Dimethyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine is a compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds, despite their relatively simple structure, has proved to be remarkably versatile in different areas of drug design . The ring system of these compounds is isoelectronic with that of purines, and depending on the choice of substituents, it has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Synthesis Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle was first reported in 1909 . Over the years, different methods have been developed to access these heterocyclic compounds with nitrogenous rings . For example, one synthetic method involves starting from aminotriazoles and pyrimidines, leading to heterocyclic systems containing the triazolopyrimidine ring .Molecular Structure Analysis

The structure of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold is relatively simple . It is isoelectronic with that of purines, making it a potential surrogate of the purine ring . The choice of substituents can alter the properties of the compound, making it a versatile scaffold in medicinal chemistry .Chemical Reactions Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine ring has been exploited in various ways due to its metal-chelating properties . For instance, mono- and dinuclear platinum(II) coordination compounds of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine have been synthesized .Wissenschaftliche Forschungsanwendungen

- Verbindungen, die 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin ähneln, wurden als Reaktanten für die Synthese von Metallkomplexen wie Ruthenium(II)-Hmtpo-Komplexen verwendet .

- Diese Verbindungen wurden auch bei der Synthese von Dihydroorotat-Dehydrogenase-Inhibitoren verwendet, die eine antimalarielle Aktivität zeigen .

- Sie dienen als Reaktanten für die Vilsmeier-Reaktion von konjugierten Carbocyclen und Heterocyclen .

- Untersuchungen zur pharmakologischen Aktivität, die durch die Bindung an HIV-TAR-RNA verursacht wird, wurden mit ähnlichen Triazolopyrimidin-Derivaten durchgeführt .

Synthese von Metallkomplexen

Inhibitoren mit antimalarieller Aktivität

Vilsmeier-Reaktion

Pharmakologische Aktivität

Koordinationschemie

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets are involved in various biological processes, including immune response, oxygen sensing, and signal transduction .

Mode of Action

It’s worth noting that similar compounds have been found to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Based on the targets of similar compounds, it can be inferred that this compound may influence pathways related to immune response, oxygen sensing, and signal transduction .

Result of Action

Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also have significant effects at the molecular and cellular levels .

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using 5,7-Dimethyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine in laboratory experiments is its relative stability and low toxicity. This compound is stable in a variety of conditions, including acidic and basic solutions, and is not toxic to cells or organisms. However, this compound is not soluble in water, which can limit its use in certain experiments. In addition, this compound is not commercially available, which can make it difficult to obtain in large quantities.

Zukünftige Richtungen

Given the potential applications of 5,7-Dimethyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine in the fields of chemistry, biology, and medicine, there are a number of potential future directions for research. In particular, further research is needed to better understand the mechanism of action of this compound and to develop more effective therapeutic agents based on this compound. Additionally, further research is needed to explore the potential applications of this compound in the fields of biotechnology and nanotechnology. Finally, further research is needed to develop more efficient and cost-effective synthetic methods for producing this compound.

Synthesemethoden

There are two main methods for synthesizing 5,7-Dimethyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine: the Suzuki reaction and the Biginelli reaction. The Suzuki reaction is a palladium-catalyzed cross-coupling reaction that involves the coupling of an aryl halide with an organoboron compound. The Biginelli reaction is a three-component reaction involving an aryl aldehyde, an α-ketoester, and urea or thiourea. Both of these reactions have been used to synthesize this compound in the laboratory.

Eigenschaften

IUPAC Name |

5,7-dimethyl-2-propylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4S/c1-4-5-15-10-12-9-11-7(2)6-8(3)14(9)13-10/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVMHSASTUPISRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN2C(=CC(=NC2=N1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365297 | |

| Record name | 5,7-dimethyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51646-18-5 | |

| Record name | 5,7-Dimethyl-2-(propylthio)[1,2,4]triazolo[1,5-a]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51646-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-dimethyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Benzyl-1,4-dioxa-7-azaspiro[4.5]decane-8-carbonitrile](/img/structure/B185199.png)